molecular formula C13H23N3O2S B2580293 N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034507-54-3

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2580293
CAS No.: 2034507-54-3
M. Wt: 285.41
InChI Key: OSFZAABPSPPUJV-UHFFFAOYSA-N
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Description

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrothiophene ring, a piperidine ring, and an oxalamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide include:

  • N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
  • N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)formamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound classified as an oxalamide. Its unique structure, which incorporates a piperidine ring and a tetrahydrothiophene moiety, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is C13H23N3O2SC_{13}H_{23}N_{3}O_{2}S, with a molecular weight of 285.41 g/mol. The compound features:

PropertyValue
CAS Number 2034507-54-3
Molecular Weight 285.41 g/mol
Molecular Formula C13H23N3O2S

This structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Pharmacological Potential

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Neurological Applications : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
  • Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth, suggesting that this oxalamide could also possess anticancer properties.
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its use as an antibiotic.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The unique structural features may enhance binding affinity to specific receptors in the central nervous system.
  • Enzyme Inhibition : The oxalamide functional group might inhibit enzymes involved in metabolic pathways critical for disease progression.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : Synthesize tetrahydrothiophene and piperidine derivatives.
  • Coupling Reactions : Employ coupling agents to link the intermediates through amide bond formation.
  • Purification : Utilize chromatographic techniques to purify the final product.

Industrial Production

For large-scale production, continuous flow reactors and automated synthesis systems are employed to ensure efficiency and quality control.

Study 1: Neurological Effects

A study investigating the effects of similar oxalamides on neurotransmitter systems found that compounds with piperidine structures significantly modulated dopamine receptor activity, leading to potential applications in treating Parkinson's disease.

Study 2: Antitumor Activity

Research published in Journal of Medicinal Chemistry demonstrated that derivatives of oxalamides exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may also have similar properties.

Study 3: Antimicrobial Properties

An investigation into the antimicrobial efficacy of related compounds showed promising results against Gram-positive bacteria, suggesting that this oxalamide could be explored for antibiotic development.

Properties

IUPAC Name

N-methyl-N'-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-14-12(17)13(18)15-8-10-2-5-16(6-3-10)11-4-7-19-9-11/h10-11H,2-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZAABPSPPUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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